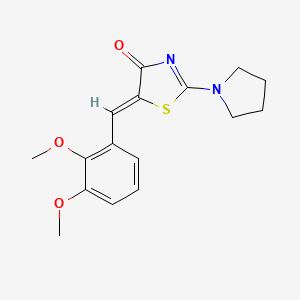

![molecular formula C23H28N2O3 B5543356 8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the target molecule involves multi-step reactions that might include the formation of spirocyclic and bicyclic structures through strategies such as Michael addition, cyclization, and spirocyclization processes. For instance, Dar'in et al. (2020) described cyclic diazo compounds' Rh(II)-catalyzed spirocyclizations with tetrahydrofuran, leading to medicinally relevant scaffolds like 6-oxa-2-azaspiro[4.5]decanes, showcasing a method potentially applicable to synthesizing related structures (Dar'in et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of compounds within the same family as the target molecule have been determined through X-ray diffraction (XRD), revealing their crystallization in specific space groups and providing insights into their stereochemistry. For example, Quadrelli et al. (2011) elucidated the structures of related compounds, offering a basis for comparison with other aza-norbornene and isoxazoline families (Quadrelli et al., 2011).

Chemical Reactions and Properties

Compounds akin to the target molecule undergo various chemical reactions, including oxy-Cope rearrangements and bromocyclization, highlighting their reactive nature and the possibility of generating structurally diverse derivatives. Verma et al. (2000) discussed the oxy-Cope ring expansions of certain bicyclic ketones, leading to compounds with strained bridgehead double bonds, pertinent to understanding the target molecule's chemical behavior (Verma et al., 2000).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has explored the synthesis and potential antihypertensive activity of various 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been tested for their effects on blood pressure in rats, with some showing promise as alpha-adrenergic blockers, which can be beneficial in treating hypertension (Caroon et al., 1981).

Synthon for Peptide Synthesis

Another study focused on the use of heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine derivatives as synthons for the synthesis of complex peptides. These compounds, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, are valuable in synthesizing tetrapeptides and dipeptides, showing their utility in advanced organic synthesis and peptide chemistry (Stamm et al., 2003).

Structural Analysis and Synthesis

The molecular and crystal structures of various 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been determined through X-ray crystallography. These studies provide insights into the synthesis, chemical relationships, and comparison with similar compounds, which is crucial for understanding their potential applications in medicinal chemistry and material science (Quadrelli et al., 2011).

Eigenschaften

IUPAC Name |

8-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c26-21(20-15-18-6-7-19(20)14-18)24-12-9-23(10-13-24)16-25(22(27)28-23)11-8-17-4-2-1-3-5-17/h1-7,18-20H,8-16H2/t18-,19+,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAHLKXJDUQXPQ-HSALFYBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4CC5CC4C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)[C@@H]4C[C@H]5C[C@@H]4C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5543372.png)

![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)